molecular formula C19H23ClN4O2 B106858 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile CAS No. 492444-39-0

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

Cat. No. B106858
M. Wt: 374.9 g/mol
InChI Key: DLILOBLDMMRASC-UHFFFAOYSA-N
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Description

The compound of interest, 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of anticancer drug development .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple anilines or other related compounds. For instance, a related compound, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, was synthesized from 4-methylaniline through selective nitration, condensation, the Gould-Jacobs reaction, and chlorination, with a total yield of 20% . Similarly, the synthesis of 4-anilinoquinoline-3-carbonitriles, which are structurally related to the compound of interest, involves condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization and chlorination .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents influencing their biological activity. X-ray and spectroscopic analyses are commonly used to determine the structural features of these compounds. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters . These structural analyses are crucial for understanding the interaction of quinoline derivatives with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their biological function. The reactivity of these compounds can be influenced by the presence of different functional groups. For instance, the presence of a cyano group in 4-anilinoquinoline-3-carbonitriles is proposed to interact with a threonine residue in the epidermal growth factor receptor (EGF-R) kinase, displacing a water molecule that is present in the binding of quinazoline-based inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, fluorescence, and reactivity, are important for their application as therapeutic agents or analytical reagents. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a quinoline-related compound, was found to be a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . The absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects influencing the emission spectra .

Scientific Research Applications

Quinoline Derivatives as Anticorrosive Materials

Quinoline and its derivatives, including 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, are widely recognized for their anticorrosive properties. These compounds are particularly effective against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with metallic surfaces through coordination bonding. This characteristic makes them valuable in industries where corrosion resistance is crucial, such as in metal processing and protective coatings (Verma, Quraishi, & Ebenso, 2020).

Biological Activities of Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids, which are structurally related to the compound , have been extensively researched for their various biological activities. These compounds have been found to possess a wide range of bioactive properties, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory effects. This broad spectrum of activities is attributed to the structural features of these alkaloids, which allow for significant interaction with biological molecules (Shang et al., 2018).

Quinoxaline Derivatives in Toxicity and Metabolism

Quinoxaline 1,4-dioxide derivatives, closely related to quinoline compounds, have been studied for their use as growth promoters and antibacterial agents. However, their metabolic products are known to induce oxidative stress, leading to various toxic effects. Research focusing on oxidative stress as a mechanism for the toxicity and metabolism of these compounds highlights the importance of understanding the biological interactions of quinoline derivatives to mitigate adverse effects (Wang et al., 2016).

Quinoline Compounds in Environmental Degradation

The degradation of quinoline compounds, including 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, poses a significant challenge due to their complex structure and resistance to natural decomposition processes. Advanced degradation technologies are essential for mitigating the environmental impact of these compounds, ensuring their safe use in various industrial applications (Luo et al., 2020).

properties

IUPAC Name

4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-23-5-7-24(8-6-23)4-3-9-26-18-11-16-15(10-17(18)25-2)19(20)14(12-21)13-22-16/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLILOBLDMMRASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3Cl)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

Synthesis routes and methods I

Procedure details

A solution of diisopropyl azodicarboxylate (12.1 ml) in methylene chloride (50 ml) was added dropwise during 30 minutes to a stirred mixture of 4-chloro-3-cyano-7-hydroxy-6-methoxyquinoline (12 g), 1-(3-hydroxypropyl)-4-methylpiperazine (9.7 g), triphenylphosphine (16.1 g) and methylene chloride (200 ml) that had been cooled to 5° C. The resultant mixture was allowed to warm to ambient temperature and was then stirred for 1 hour. Further portions of diisopropyl azodicarboxylate (1.2 ml) and triphenylphosphine (1.6 g) were added and the mixture was stirred at ambient temperature for a further 1 hour. The mixture was poured into water and the organic layer was separated, washed with a saturated brine solution, dried over magnesium sulphate and evaporated. The material so obtained was purified by column chromatography on silica using increasingly polar mixtures of methylene chloride and methanol as eluent. There was thus obtained the required starting material as a solid (14.5 g); NMR Spectrum: (DMSOd6) 1.95 (m, 2H), 2.13 (s, 3H), 2.24–2.5 (m, 10H), 4.0 (s, 3H), 4.25 (t, 2H), 7.43 (s, 1H), 7.51 (s, 1H), 8.95 (s, 1H); Mass Spectrum: M+H+ 375 and 377.
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16.1 g
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Synthesis routes and methods II

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